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Introduction
1-((Diiodomethyl)sulfonyl)-4-methylbenzene, also known as Diiodomethyl p-tolyl sulfone, is

an organosulfur compound with the CAS number 20018-09-1.[1][2] It is recognized for its

potent antimicrobial properties and is utilized as a biocide, specifically as an algaecide,

bactericide, and fungicide.[2][3] Its primary applications are in the preservation of various

industrial and consumer products, including paints, coatings, adhesives, plastics, textiles, and

wood.[2][3] This technical guide provides a comprehensive overview of its chemical properties,

a plausible synthesis route, its mechanism of toxic action, and a summary of key toxicological

studies.

Chemical and Physical Properties
1-((Diiodomethyl)sulfonyl)-4-methylbenzene is a tan, odorless solid at room temperature.[2]

Its chemical structure consists of a p-tolyl group attached to a sulfonyl group, which in turn is

bonded to a diiodomethyl group. The presence of two iodine atoms significantly influences its

chemical reactivity and biological activity.[4]

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference

Chemical Name
1-((Diiodomethyl)sulfonyl)-4-

methylbenzene
[1]

CAS Number 20018-09-1 [1]

Molecular Formula C8H8I2O2S [1]

Molecular Weight 422.02 g/mol [1]

Appearance Tan solid/powder [2]

Melting Point 136 °C (range of 149-152 °C)

SMILES
CC1=CC=C(C=C1)S(=O)

(=O)C(I)I
[1]

InChI

InChI=1S/C8H8I2O2S/c1-6-2-

4-7(5-3-6)13(11,12)8(9)10/h2-

5,8H,1H3

[4]

XLogP3 3.8 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Synthesis
Plausible Synthetic Route
While a detailed experimental protocol for the synthesis of 1-((Diiodomethyl)sulfonyl)-4-
methylbenzene is not extensively documented in publicly available literature, a plausible and

theoretically sound method involves the reaction of a p-toluenesulfinate salt with

diiodomethane. This approach is based on the nucleophilic substitution at a carbon atom of

diiodomethane by the sulfinate anion.

The overall proposed reaction is as follows:

p-Toluenesulfinate + CHI₂I₂ → 1-((Diiodomethyl)sulfonyl)-4-methylbenzene
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A potential starting material for this synthesis is sodium p-toluenesulfinate, which can be

prepared from p-toluenesulfonyl chloride.

Proposed Experimental Protocol
The following is a generalized, hypothetical protocol based on established principles of sulfone

synthesis. Optimization of reaction conditions would be necessary to achieve a good yield and

purity.

Materials:

Sodium p-toluenesulfinate

Diiodomethane

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Inert gas (e.g., Argon or Nitrogen)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,

dissolve sodium p-toluenesulfinate in a suitable polar aprotic solvent.

Add diiodomethane to the solution. The molar ratio of diiodomethane to the sulfinate salt may

need to be optimized.

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to a

moderately elevated temperature) for a period determined by reaction monitoring (e.g., by

Thin Layer Chromatography).

Upon completion, the reaction mixture is quenched with water and extracted with an organic

solvent (e.g., ethyl acetate).

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.
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The crude product is then purified, likely through recrystallization or column chromatography,

to yield pure 1-((Diiodomethyl)sulfonyl)-4-methylbenzene.

Note: This proposed protocol is for informational purposes only and should be adapted and

optimized with appropriate safety precautions in a laboratory setting.

Biological Activity and Mechanism of Toxicity
The primary biological effect of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene of relevance to

drug development and toxicology is its reproductive and developmental toxicity. The mode of

action is not a classical receptor-mediated signaling pathway but rather a consequence of its

chemical structure and metabolism.

Upon ingestion, the compound releases its two iodine atoms. An excess of systemic iodide is

known to induce hypothyroidism. This is the proposed mechanism for the observed toxic

effects. The non-iodinated backbone of the molecule, methyl-p-tolylsulfone, has been shown to

be relatively non-toxic, supporting the hypothesis that the liberated iodide is the ultimate

toxicant.

Below is a diagram illustrating the proposed mode of action for the reproductive toxicity of 1-
((Diiodomethyl)sulfonyl)-4-methylbenzene.

Exposure Metabolism Toxicant Physiological Effect Toxicological Outcome

1-((Diiodomethyl)sulfonyl)-4-methylbenzene
(DIMPTS) Metabolic CleavageIngestion Excess Systemic IodideRelease of Iodine HypothyroidismInduces Reproductive & Developmental

Toxicity
Leads to

Click to download full resolution via product page

Caption: Proposed mode of action for DIMPTS toxicity.

Experimental Protocols for Toxicological Studies
Numerous toxicological studies have been conducted to evaluate the safety of 1-
((Diiodomethyl)sulfonyl)-4-methylbenzene. The following sections summarize the

methodologies of key reproductive and developmental toxicity studies.
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Two-Generation Reproductive Toxicity Study in Rats
This study design is crucial for assessing the effects of a substance on the reproductive

capabilities of successive generations.

Table 2: Experimental Protocol for a Two-Generation Rat Reproductive Toxicity Study

Parameter Description

Test Species Sprague-Dawley Rats

Administration Route Dietary

Dosage Groups Control, Low Dose, Mid Dose, High Dose

Exposure Period

F0 generation: from pre-mating through lactation

of F1 pups. F1 generation: from weaning

through mating and lactation of F2 pups.

Mating 1:1 mating ratio within each dosage group.

Endpoints Evaluated (Parental)

- Clinical signs of toxicity- Body weight and food

consumption- Mating and fertility indices-

Gestation length- Parturition observations-

Thyroid weight and histopathology

Endpoints Evaluated (Offspring)

- Litter size and viability- Pup survival and body

weight- Sex ratio- Anogenital distance-

Developmental landmarks (e.g., eye opening,

pinna detachment)- Gross necropsy of pups

Below is a workflow diagram for a typical two-generation reproductive toxicity study.
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Caption: Workflow of a two-generation toxicity study.
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Developmental Toxicity Study in Rabbits
Developmental toxicity studies are designed to assess the potential of a substance to cause

adverse effects on the developing embryo or fetus.

Table 3: Experimental Protocol for a Rabbit Developmental Toxicity Study

Parameter Description

Test Species New Zealand White Rabbits

Administration Route Gavage

Dosage Groups Control, Low Dose, Mid Dose, High Dose

Exposure Period Gestation days 6 through 18

Endpoints Evaluated (Maternal)
- Clinical signs of toxicity- Body weight and food

consumption- Gross necropsy

Endpoints Evaluated (Fetal)

- Number of corpora lutea, implantations,

resorptions, and live/dead fetuses- Fetal body

weight- External, visceral, and skeletal

examinations for malformations and variations

Summary of Toxicological Findings
The following table summarizes key quantitative data from toxicological studies on 1-
((Diiodomethyl)sulfonyl)-4-methylbenzene.

Table 4: Summary of Key Toxicological Data
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Study Type Species

NOAEL (No-
Observed-
Adverse-Effect
Level)

LOAEL
(Lowest-
Observed-
Adverse-Effect
Level)

Key Effects at
LOAEL

Subchronic Oral

Toxicity
Rat 20 mg/kg/day 80 mg/kg/day

Squamous

metaplasia of the

salivary gland

duct

Subchronic Oral

Toxicity
Dog 2 mg/kg/day 10 mg/kg/day

Alterations in

thyroid and

salivary glands,

gastrointestinal

tract

Developmental

Toxicity
Rat

Maternal: 100

mg/kg/dayDevelo

pmental: 300

mg/kg/day

Maternal: 300

mg/kg/dayDevelo

pmental: 1000

mg/kg/day

Maternal:

Reduced body

weight gain and

food

consumptionDev

elopmental:

Umbilical hernia

Developmental

Toxicity
Rabbit

Maternal: 0.5

mg/kg/dayDevelo

pmental: >2

mg/kg/day

Maternal: 2

mg/kg/day

Maternal:

Increased thyroid

weight with

histopathology

Two-Generation

Reproductive

Toxicity

Rat

Parental: <2.5

mg/kg/dayRepro

ductive: 2.5

mg/kg/day

Parental: 2.5

mg/kg/dayRepro

ductive: 10

mg/kg/day

Parental:

Increased thyroid

weight and

histopathologyRe

productive:

Decreased litter

size and pup

survival/weight
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Conclusion
1-((Diiodomethyl)sulfonyl)-4-methylbenzene is an effective antimicrobial agent with a well-

defined application profile. Its toxicological properties, particularly its reproductive and

developmental effects, are primarily attributed to the release of excess iodide, leading to

hypothyroidism. This mode of action is a critical consideration for risk assessment and in the

development of any potential pharmaceutical applications. While a detailed, publicly available

experimental protocol for its synthesis is lacking, a plausible route via the reaction of a p-

toluenesulfinate with diiodomethane can be proposed. Further research could focus on

optimizing this synthesis and exploring the specific molecular interactions of iodide that lead to

the observed toxicological endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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